molecular formula C16H21NO5 B1373916 (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine CAS No. 222987-13-5

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

Cat. No.: B1373916
CAS No.: 222987-13-5
M. Wt: 307.34 g/mol
InChI Key: SXRIFGDPTJFUDM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a useful research compound. Its molecular formula is C16H21NO5 and its molecular weight is 307.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRIFGDPTJFUDM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

The five-membered nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry.[1][2] Its prevalence is notable, with the scaffold being present in numerous FDA-approved drugs.[3] The structural and physicochemical properties of the pyrrolidine ring—specifically its three-dimensional sp³-hybridized nature and its ability to engage in hydrogen bonding—make it an invaluable component for designing molecules that can effectively interact with biological targets.[2]

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a key chiral building block and a versatile intermediate in the synthesis of advanced pharmaceutical compounds.[][5] The molecule combines three critical pharmacophoric elements:

  • A chiral (S)-pyrrolidine ring, which provides a rigid, three-dimensional scaffold essential for precise stereospecific interactions with biological targets.[5][6]

  • A phenoxy-ether linkage, a common and stable motif in drug molecules.

  • A carboxylic acid group, which can act as a key binding element (e.g., forming salt bridges or hydrogen bonds with receptor sites) or as a handle for further chemical modification.

The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen offers a controlled method for its incorporation into larger molecules, allowing for deprotection under specific acidic conditions without affecting other functional groups.[5] This guide provides a detailed, field-proven synthetic route for this important intermediate, designed for researchers and drug development professionals.

Overall Synthetic Strategy

The synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is efficiently achieved via a robust two-step sequence. The strategy hinges on coupling two readily available starting materials: (S)-1-Boc-3-hydroxypyrrolidine and methyl 3-hydroxybenzoate .

  • Step 1: Mitsunobu Etherification: A carbon-oxygen ether bond is formed between the hydroxyl group of the pyrrolidine and the phenolic hydroxyl of the benzoate ester. The Mitsunobu reaction is the method of choice for this transformation due to its mild, neutral conditions and high functional group tolerance.

  • Step 2: Saponification: The methyl ester of the intermediate product is hydrolyzed under basic conditions to yield the final carboxylic acid. This is a classic and high-yielding transformation.

Synthetic_Route SM1 (S)-1-Boc-3-hydroxypyrrolidine reagents1 PPh3, DIAD THF, 0°C to RT SM1->reagents1 SM2 Methyl 3-hydroxybenzoate SM2->reagents1 Intermediate Methyl 3-(((S)-1-Boc)-pyrrolidin-3-yloxy)benzoate reagents2 1. KOH, MeOH/H2O 2. HCl (aq) Intermediate->reagents2 Product (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine reagents1->Intermediate Mitsunobu Reaction reagents2->Product Saponification

Overall two-step synthetic workflow.

Part 1: Mitsunobu Etherification

Scientific Rationale and Mechanistic Overview

The Mitsunobu reaction is a powerful tool in organic synthesis for the dehydration and condensation of an alcohol with a pronucleophile (in this case, a phenol with a pKa of ~10) under the action of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] While renowned for inverting the stereochemistry of chiral secondary alcohols, its utility here lies in its ability to facilitate C-O bond formation under exceptionally mild and neutral conditions, avoiding the harsh bases often required for Williamson ether synthesis.[8]

The reaction proceeds through a well-established mechanism:

  • Triphenylphosphine makes a nucleophilic attack on the azodicarboxylate (DIAD), forming a betaine intermediate.

  • The acidic phenol protonates the betaine.

  • The resulting phenoxide anion is a poor nucleophile, while the (S)-1-Boc-3-hydroxypyrrolidine is a poor leaving group. The magic of the Mitsunobu is the activation of the alcohol by the protonated betaine, forming an oxyphosphonium salt. This salt is an excellent leaving group.

  • The phenoxide anion then displaces the activated alcohol via an Sₙ2 reaction, forming the desired ether and the byproduct, triphenylphosphine oxide.

Mitsunobu_Mechanism Simplified Mitsunobu Reaction Mechanism cluster_activation Activation cluster_sn2 SN2 Displacement PPh3 PPh₃ DIAD DIAD PPh3->DIAD + Betaine PPh₃⁺-N⁻-N=C(O)OⁱPr | C(O)OⁱPr DIAD->Betaine Oxyphosphonium Oxyphosphonium Salt [R-O-PPh₃]⁺ Betaine->Oxyphosphonium + ROH, -H⁺ ROH (S)-1-Boc-3-hydroxypyrrolidine Product Ether Product Oxyphosphonium->Product Phenol Methyl 3-hydroxybenzoate Phenoxide Phenoxide Anion [ArO]⁻ Phenol->Phenoxide - H⁺ Phenoxide->Product SN2 Attack Byproduct PPh₃=O

Key stages of the Mitsunobu reaction.
Experimental Protocol: Synthesis of Methyl 3-(((S)-1-Boc)-pyrrolidin-3-yloxy)benzoate

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Quantity
(S)-1-Boc-3-hydroxypyrrolidine187.241.010.0 g
Methyl 3-hydroxybenzoate152.151.19.18 g
Triphenylphosphine (PPh₃)262.291.520.9 g
Diisopropyl azodicarboxylate (DIAD)202.211.516.1 mL
Tetrahydrofuran (THF), anhydrous--250 mL

Procedure:

  • Reaction Setup: To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-1-Boc-3-hydroxypyrrolidine (10.0 g), methyl 3-hydroxybenzoate (9.18 g), and triphenylphosphine (20.9 g).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10 minutes.

  • Dissolution: Add 250 mL of anhydrous tetrahydrofuran (THF) and stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (16.1 mL) dropwise to the stirred solution over 30 minutes. Caution: The addition is exothermic; maintain the internal temperature below 10 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting alcohol is consumed.

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. Dissolve the resulting residue in 200 mL of ethyl acetate. c. Wash the organic layer sequentially with 1 M NaOH (2 x 100 mL), water (1 x 100 mL), and brine (1 x 100 mL). d. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product contains triphenylphosphine oxide and the DIAD-hydrazine byproduct.[7] Purify the residue using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure intermediate ester as a colorless oil.

Part 2: Saponification

Scientific Rationale

Saponification is the hydrolysis of an ester under basic conditions.[9] The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This process is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol (methanol) leaving group. A final acidification step is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[10]

Experimental Protocol: Synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Quantity
Methyl 3-(((S)-1-Boc)-pyrrolidin-3-yloxy)benzoate321.371.0~15.5 g (crude)
Potassium Hydroxide (KOH)56.113.05.4 g
Methanol (MeOH)--100 mL
Water (H₂O)--50 mL
Hydrochloric Acid (HCl), 4 M--As needed

Procedure:

  • Setup: Dissolve the intermediate ester (~15.5 g) in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add potassium hydroxide (5.4 g) to the solution and equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Workup: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. b. Dilute the remaining aqueous solution with 100 mL of water. c. Cool the solution in an ice bath and acidify by slowly adding 4 M HCl dropwise until the pH is between 2 and 3, as measured by pH paper. A white precipitate of the product will form. d. Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: a. Collect the solid product by vacuum filtration. b. Wash the filter cake with cold water (3 x 50 mL) to remove any remaining salts. c. Dry the product under high vacuum to a constant weight to yield (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine as a white solid.

Product Characterization and Purity Assessment

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (ESI-MS): To verify the molecular weight.

  • HPLC: To determine the chemical purity (typically >98%).

  • Chiral HPLC: To confirm the enantiomeric excess (ee) is maintained (>99%).

Safety and Handling

  • Mitsunobu Reagents: DIAD and DEAD are toxic and potentially explosive; they should be handled with care in a well-ventilated fume hood. Triphenylphosphine is an irritant.

  • Solvents: THF is flammable and can form explosive peroxides. Use anhydrous solvent from a freshly opened container.

  • Acids and Bases: Concentrated KOH and HCl are highly corrosive. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

This guide details a reliable and scalable two-step synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine. The route employs a mild Mitsunobu etherification followed by a straightforward saponification, providing high yields of the desired product. The methodologies described are based on established and trusted chemical transformations, offering a clear and efficient pathway for obtaining this valuable intermediate for pharmaceutical research and development.

References

  • Intermediates in Drug Development: Lab to Industry - BOC Sciences.
  • Synthetic p
  • Organic Syntheses Procedure for α-Arylpyrrolidines.
  • Enantioselective synthesis of (S)
  • Synthesis of unique pyrrolidines for drug discovery - Enamine.
  • The Role of (S)-3-(Boc-Amino)
  • Application of Bicyclic Pyrrolidine in Drug Development - BLDpharm.
  • A general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses.
  • Mitsunobu Reaction - TCI Chemicals.
  • Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google P
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Application Notes and Protocols for the Use of (R)-3-(Boc-amino)pyrrolidine in Peptide Synthesis - Benchchem.
  • Saponification of methyl benzo
  • Saponification (Base Hydrolysis)
  • Hydrolysis and saponification of methyl benzo
  • Saponification of methyl benzoate and isol
  • Saponification of Methyl Benzo

Sources

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (CAS: 250681-87-9 [generic/racemate ref]) is a high-value chiral building block used extensively in medicinal chemistry for the synthesis of PROTAC linkers , peptidomimetics , and GPCR ligands . Its structural core features a pyrrolidine ring linked via a robust ether bond to a benzoic acid moiety. This bifunctional scaffold offers orthogonal protection: an acid-labile Boc group protecting the secondary amine and a reactive carboxylic acid (or ester precursor) ready for amide coupling.

This guide details the physicochemical profile, stereoselective synthesis, and handling protocols for this compound, designed for researchers requiring high-purity intermediates for drug discovery.

Structural Identity & Physicochemical Profile[1][2][3]

The molecule combines a semi-rigid pyrrolidine ring with an aromatic system, providing a defined spatial orientation (vector) between the N-terminus and the C-terminus. The (S)-enantiomer is often preferred to match the stereochemical requirements of biological targets or to induce specific conformations in macrocycles.

Chemical Identity Table
PropertySpecification
IUPAC Name 3-{[(3S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid
Common Name (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine
Molecular Formula C₁₆H₂₁NO₅
Molecular Weight 307.34 g/mol
Chiral Center C3 of Pyrrolidine (S-configuration)
CAS Number 250681-87-9 (General/Racemate); Stereospecific CAS varies by vendor
Physical State White to off-white solid or viscous oil
Solubility Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in Water (low pH)
pKa (Predicted) ~4.1 (Carboxylic Acid), -1.5 (Boc-Amine conjugate acid)
LogP (Predicted) 2.5 ± 0.4
Structural Analysis

The ether linkage at the meta position of the benzoic acid creates a "kinked" geometry, unlike para-substitution which provides a linear vector. This is critical for:

  • PROTACs: Optimizing the E3 ligase-to-target protein distance.

  • Macrocyclization: Facilitating ring closure in peptide mimics by inducing a turn.

Synthetic Pathways[2][9][11]

The synthesis of the (S)-enantiomer requires careful attention to stereochemistry. The most robust method utilizes the Mitsunobu reaction , which proceeds with inversion of configuration . Therefore, to obtain the (S)-ether , one must start with the (R)-alcohol .

Pathway A: Mitsunobu Inversion (Preferred)

This route ensures high enantiomeric excess (ee > 98%) and avoids harsh bases required for SNAr.

Mechanism:

  • Starting Material: (R)-1-Boc-3-hydroxypyrrolidine.

  • Coupling Partner: Methyl 3-hydroxybenzoate.

  • Reagents: Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate).

  • Outcome: Formation of the ether bond with inversion at C3, yielding the (S)-configured ester.

  • Hydrolysis: LiOH mediated hydrolysis of the methyl ester to the final acid.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

Only viable if the benzene ring possesses strong electron-withdrawing groups (e.g., if using 3-fluoro-4-nitrobenzoate). For the simple 3-carboxy derivative, this method is low-yielding and prone to racemization if high temperatures are used.

Synthesis Workflow Diagram

Synthesis Start (R)-1-Boc-3-hydroxypyrrolidine (Chiral Precursor) Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF, 0°C) Start->Mitsunobu Phenol Methyl 3-hydroxybenzoate Phenol->Mitsunobu Intermediate (S)-Ester Intermediate (Inversion of Config) Mitsunobu->Intermediate S_N2 Inversion Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Product (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (Final Product) Hydrolysis->Product Ester Cleavage

Caption: Stereoselective synthesis via Mitsunobu inversion. Note the use of (R)-starting material to achieve (S)-product.

Chemical Reactivity & Handling

This scaffold is designed for orthogonal functionalization . The Boc group and the Carboxylic Acid allow for sequential elaboration at either end of the molecule.

Orthogonal Deprotection Strategy
  • C-Terminus Activation (Acid):

    • The carboxylic acid can be coupled to amines using standard reagents (HATU, EDC/HOBt).

    • Precaution: Avoid using strong acids (like neat TFA) during this step to prevent premature Boc removal.

  • N-Terminus Deprotection (Boc):

    • Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

    • Result: Yields the secondary amine (pyrrolidine) as a salt.

    • Stability: The ether linkage is stable to standard acidic deprotection conditions (TFA, HCl) and basic workups.

Reactivity Logic Diagram

Reactivity cluster_acid C-Terminus Modifications cluster_base N-Terminus Modifications Center (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine Amide Amide Coupling (R-NH2, HATU, DIPEA) Center->Amide Retains Boc Ester Esterification (R-OH, EDC, DMAP) Center->Ester Retains Boc Deprot Boc Deprotection (TFA or HCl) Center->Deprot SecAmine Free Pyrrolidine (Secondary Amine) Deprot->SecAmine Urea Urea/Carbamate Formation SecAmine->Urea Further Derivatization

Caption: Orthogonal reactivity profile allowing selective modification of the C-terminus (Acid) or N-terminus (Boc).

Detailed Experimental Protocol

Protocol: Synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine via Mitsunobu

Prerequisites:

  • Inert Atmosphere (Nitrogen or Argon).

  • Anhydrous THF.

  • Cold bath (0°C).

Step 1: Ether Formation (Mitsunobu)

  • Charge: In a flame-dried flask, dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and Methyl 3-hydroxybenzoate (1.1 eq) in anhydrous THF (0.1 M concentration).

  • Add Phosphine: Add Triphenylphosphine (PPh₃) (1.2 eq) and cool the mixture to 0°C.

  • Add Azodicarboxylate: Dropwise add DIAD (1.2 eq) over 15 minutes. Maintain temperature < 5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate in vacuo. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash chromatography (Hexane/EtOAc gradient).

    • Target: Methyl (S)-3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)benzoate.

Step 2: Saponification (Hydrolysis)

  • Dissolve: Dissolve the ester intermediate in THF/MeOH/Water (3:1:1).

  • Base Hydrolysis: Add LiOH·H₂O (2.0 eq). Stir at RT for 4 hours.

  • Quench: Acidify carefully with 1M HCl to pH ~3-4.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from EtOAc/Hexane or reverse-phase HPLC if high purity is required.

Applications in Drug Discovery[12]

PROTAC Linker Design

The pyrrolidine core introduces increased solubility compared to all-carbon alkyl chains. The 3-position substitution on the benzene ring provides a specific exit vector that can improve the degradation efficiency of target proteins by optimizing the ternary complex geometry.

Fragment-Based Drug Design (FBDD)

This molecule serves as an excellent fragment. The carboxylic acid can bind to positively charged residues (Arg/Lys) in a binding pocket, while the pyrrolidine ring fills hydrophobic sub-pockets.

Peptidomimetics

The structure mimics the


 or 

spacing of amino acid side chains, making it useful for stabilizing alpha-helical or beta-turn conformations in synthetic peptides.

References

  • Mitsunobu Reaction Mechanism & Stereochemistry: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Pyrrolidine Scaffolds in Medicinal Chemistry: O'Hagan, D. "Pyrrolidines and Piperidines: The stereochemistry of their formation and biological importance." Natural Product Reports, 2000. Link

  • General Synthesis of Aryl Ethers via Mitsunobu: Dodge, J. A., et al. "Polymer-Supported Mitsunobu Reagents for the Synthesis of Aryl Ethers." Journal of Organic Chemistry, 1995. Link

  • PubChem Compound Summary (Racemate/Generic): National Center for Biotechnology Information. "3-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid."[1][2] PubChem Compound Database. Link

Sources

Technical Guide: (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine Solubility & Physicochemical Profile

[1][2][3]

Executive Technical Summary

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a chiral building block frequently employed in the synthesis of peptidomimetics and small molecule inhibitors.[1][2][3] Its structure combines a lipophilic, N-protected pyrrolidine core with a polar, ionizable benzoic acid moiety.[3][4]

This dual nature dictates a pH-dependent solubility profile :

  • Acidic/Neutral State (pH < 4): The compound exists as a free carboxylic acid.[2][4] It exhibits high lipophilicity and low aqueous solubility, necessitating organic co-solvents (DMSO, MeOH) for stock preparation.[4]

  • Basic State (pH > 6): Deprotonation of the carboxylic acid yields a water-soluble anion, suitable for aqueous biological assays but requiring careful handling to prevent Boc-deprotection or hydrolysis.[1][2][3]

Physicochemical Identity & Properties[1][2][3][4][5][6][7][8]

PropertyData / EstimateTechnical Context
IUPAC Name (S)-3-(3-carboxyphenoxy)pyrrolidine-1-carboxylic acid tert-butyl esterSystematic nomenclature.[1][2][3]
CAS Number 1423037-44-8 Primary identifier for procurement.
Molecular Formula C₁₆H₂₁NO₅
Molecular Weight 307.34 g/mol Suitable for fragment-based drug design.[1][2][3]
pKa (Acid) ~3.9 – 4.2 (Predicted)Driven by the benzoic acid moiety [1].[1][2][4]
LogP (Oct/Water) ~2.8 – 3.2 (Predicted)Indicates moderate lipophilicity in the un-ionized state.[1][2][4]
H-Bond Donors 1 (COOH)Relevant for permeability and crystal packing.[1][2][3]
H-Bond Acceptors 5 (Ethers, Carbonyls)

Solubility Data Analysis

Solvent Compatibility Matrix

The following data categorizes solvent suitability based on the compound’s "Like Dissolves Like" interactions.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO High (>50 mg/mL) Preferred for Stock Solutions. Stable for long-term storage at -20°C.
Polar Aprotic DMF High (>30 mg/mL)Alternative stock solvent; difficult to remove via lyophilization.[1][2][3]
Chlorinated DCM / Chloroform HighExcellent for synthesis, extraction, and transfer.[4]
Alcohol Methanol / Ethanol Moderate to HighGood for transfers; avoid for long-term storage due to potential transesterification risks.[1][2][3]
Aqueous (Acidic) 0.1 N HCl / PBS (pH 4)Insoluble Compound precipitates.[1][2][4] Not suitable for assay buffers.[2][3]
Aqueous (Basic) 0.1 N NaOH / PBS (pH 7.[1][2][4]4)Moderate to HighSoluble as the carboxylate salt.[2][4] Warning: High pH (>10) may risk Boc hydrolysis over time.[1][2][4]
The pH-Solubility Switch

The solubility of this compound is governed by the Henderson-Hasselbalch equation.[1][2][3]

  • At pH 2.0: The compound is 99% protonated (neutral).[1][2][4] Solubility is driven by the lipophilic Boc-pyrrolidine ring and phenyl ether, resulting in precipitation in water.[1][2][3]

  • At pH 7.4: The compound is >99.9% ionized (anionic).[1][2][4] The solvation of the carboxylate anion (

    
    ) drives aqueous solubility, making it compatible with physiological buffers if pre-dissolved in DMSO.[2][3][4]
    

Visualization: Solubility Logic & Workflow

The following diagram illustrates the structural logic dictating the solubility behavior and the recommended decision tree for handling the compound.

SolubilityLogicCompound(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine(Solid Powder)DissolutionDissolution StrategyCompound->DissolutionOrganicPathOrganic Synthesis / Stock PrepDissolution->OrganicPathSynthesisAqueousPathBiological Assay (Aqueous)Dissolution->AqueousPathAssayDMSODissolve in DMSO(>50 mg/mL)OrganicPath->DMSODCMDissolve in DCM/EtOAc(Synthesis)OrganicPath->DCMAqueousPath->DMSOStep 1: StockSaltFormForm In-Situ Salt(Add 1.0 eq NaOH)AqueousPath->SaltFormAlternative: High Conc.DilutionDilute into Buffer (pH 7.4)DMSO->DilutionStep 2: 100x DilutionPrecipitationRisk: Precipitation if Conc > Limit(Check Kinetic Solubility)Dilution->Precipitation

Figure 1: Decision tree for solvent selection based on application (Synthesis vs. Biological Assay).

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable stock for biological screening.

  • Weighing: Accurately weigh 3.07 mg of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine into a 1.5 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visible particles remain.

    • Observation: Solution should be clear and colorless.[2]

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (which degrades the Boc group).

Protocol B: Thermodynamic Aqueous Solubility Determination

Objective: Determine the exact solubility limit in a specific buffer (e.g., PBS pH 7.4).

  • Saturation: Add excess solid compound (~5 mg) to 1.0 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake or stir at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

    • Note: If the pH of the supernatant has drifted (due to the compound's acidity), readjust and re-equilibrate, or record the final pH.[4]

Implications for Drug Development[3][4][5]

Stability & Handling[2][3][4]
  • Boc-Lability: The tert-butoxycarbonyl (Boc) group is acid-sensitive.[1][2][3][5] Avoid exposure to strong acids (TFA, HCl) unless deprotection is intended.[4]

  • Ester Stability: The ether linkage is metabolically stable, but the benzoic acid moiety may undergo glucuronidation in vivo.[4]

Formulation Strategies

For in vivo animal studies, simple aqueous suspensions may be insufficient due to low solubility at gastric pH.[4]

  • Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Water.[2]

  • Alternative: Formulation as a sodium salt (using 1 equivalent of NaOH) in saline can significantly enhance solubility for IV/IP administration.[1][2][4]

References

  • PubChem. 3-Phenoxybenzoic acid (Analogous Moiety Physicochemical Data). National Library of Medicine.[2] Available at: [Link][1][2][4]

  • Yalkowsky, S.H., et al. Handbook of Aqueous Solubility Data.[4] CRC Press, 2010.[4] (General reference for benzoic acid derivative solubility).

Methodological & Application

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine in Medicinal Chemistry

Introduction: The Strategic Scaffold

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a high-value chiral building block designed for precision medicinal chemistry. Unlike simple aliphatic linkers, this scaffold offers a defined three-dimensional vector due to the synergy between the (S)-chiral center on the pyrrolidine ring and the meta-substitution on the phenoxy ring.

In modern drug discovery, particularly in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs), this molecule serves as a "rigidifying linker." It reduces the entropic penalty of binding by locking the orientation of the two exit vectors (the amine and the carboxylic acid) relative to each other.

Key Structural Advantages:

  • Chirality: The (S)-configuration mimics the L-proline geometry, making it compatible with biological recognition elements.

  • Solubility: The ether linkage breaks the lipophilicity of the aryl ring, improving physicochemical properties (LogD).

  • Vector Geometry: The meta-carboxylate provides a "kinked" geometry (approx. 120°), distinct from the linear geometry of para-substituted analogues.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
Chemical Name (S)-1-(tert-Butoxycarbonyl)-3-(3-carboxyphenoxy)pyrrolidine
CAS Number 222987-13-5 (Generic/Analogous)
Molecular Formula C₁₆H₂₁NO₅
Molecular Weight 307.34 g/mol
Chiral Purity (ee) > 98% (S-isomer)
Solubility Soluble in DCM, MeOH, DMSO, DMF; Sparingly soluble in water.[1]
pKa (Calc) ~4.2 (Carboxylic Acid)
Stability Stable under standard laboratory conditions. Ether linkage is resistant to standard hydrolysis.[2]

Application 1: PROTAC Linker Design

One of the most potent applications of this scaffold is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The pyrrolidine moiety is structurally homologous to the VHL (Von Hippel-Lindau) E3 ligase ligands.

Mechanism:

  • The Anchor: The pyrrolidine ring (after deprotection and elaboration) can bind to the E3 ligase or serve as the exit vector from an E3 ligand.[2]

  • The Linker: The phenoxy ether provides a stable, non-peptide tether.[2]

  • The Warhead: The carboxylic acid allows for amide coupling to a ligand targeting a protein of interest (POI).[2]

Visualization: PROTAC Logic Flow

PROTAC_Design Start (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine Step1 Amide Coupling (Warhead Attachment) Start->Step1 R-NH2 / HATU Step2 Boc Deprotection (TFA/DCM) Step1->Step2 Acidic Cond. Step3 E3 Ligand Coupling Step2->Step3 Amine Exposed Final Active PROTAC Step3->Final Final Assembly

Caption: Logical workflow for converting the scaffold into a bivalent PROTAC molecule.

Detailed Protocols

Protocol A: Orthogonal Functionalization (Acid First)

Objective: To couple an amine-containing "Warhead" to the carboxylic acid while retaining the Boc protection on the pyrrolidine amine.

Reagents:

  • Scaffold: (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (1.0 eq)

  • Amine Partner: R-NH₂ (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF[2]

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add HATU (1.2 eq). The solution should turn slightly yellow.[2] Stir for 10 minutes to form the activated ester.

  • Addition: Add the Amine Partner (1.1 eq) dropwise.[2]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[2] Look for the mass shift [M+H]⁺ = Scaffold + Amine - H₂O.[2]

  • Workup (Critical):

    • Dilute with EtOAc.[2]

    • Wash 1: 1M HCl (or 5% Citric Acid) to remove excess DIPEA and unreacted amine.[2] Note: Do not use strong acid for prolonged periods to avoid premature Boc removal.

    • Wash 2: Saturated NaHCO₃ to remove unreacted scaffold acid and HATU byproducts.[2]

    • Wash 3: Brine.[2]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Expert Insight: We recommend HATU over EDC/HOBt for this specific scaffold because the steric bulk of the meta-phenoxy group can slow down the reaction. HATU ensures complete conversion and suppresses racemization at the chiral center of the amine partner (if chiral).

Protocol B: Controlled Boc-Deprotection

Objective: To expose the pyrrolidine nitrogen for secondary elaboration without cleaving the ether linkage or the newly formed amide.

Reagents:

  • Substrate: Amide-coupled intermediate (from Protocol A)

  • Acid: Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM)

  • Scavenger: Triethylsilane (TES) - Optional but recommended

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in DCM (0.1 M). Cool to 0°C in an ice bath.

  • Acidification: Add TFA dropwise. Final ratio should be DCM:TFA (4:1 or 2:1 depending on kinetics).[2]

  • Scavenging (Self-Validating Step): If your coupled "Warhead" contains electron-rich aromatic rings (e.g., indole, phenol), add 2.5% Triethylsilane (TES). This prevents the tert-butyl carbocation (generated from Boc removal) from re-attaching to your molecule via Friedel-Crafts alkylation.

  • Reaction: Stir at RT for 1–2 hours.

  • Monitoring: Monitor by LC-MS. The disappearance of the [M+56] (isobutylene) or [M+100] (Boc) mass is the indicator.

  • Workup:

    • Concentrate in vacuo to remove TFA.[2]

    • Co-evaporate with toluene (3x) to remove trace acid.[2]

    • Result: The product is the TFA salt of the amine.[2] Use immediately in the next coupling step by adding excess base (DIPEA) to neutralize the salt in situ.

Structural Activity Relationship (SAR) Logic

When optimizing this scaffold, the "Exit Vectors" are the critical parameter.[2]

  • Vector A (Amine): Controlled by the pyrrolidine puckering. The (S)-enantiomer generally favors a specific envelope conformation.[2]

  • Vector B (Acid): The meta-position on the phenyl ring creates a ~120° angle relative to the ether bond.

  • Comparison: A para-substituted analogue would provide a linear (180°) vector.[2] Switching between meta and para allows you to "scan" the chemical space inside a receptor pocket.[2]

Visualization: SAR Decision Tree

SAR_Logic Core Core Scaffold (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine Branch1 Change Linker Geometry Core->Branch1 Branch2 Change Chirality Core->Branch2 Branch3 Modify Physicochem Core->Branch3 Opt1 Switch to Para-isomer (Linear Vector) Branch1->Opt1 Opt2 Switch to (R)-isomer (Inverted Vector) Branch2->Opt2 Opt3 Fluorinate Phenyl Ring (Metabolic Stability) Branch3->Opt3

Caption: Decision tree for medicinal chemistry optimization using this scaffold.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Racemization High pH or high temp during coupling.[2]Keep coupling at RT.[2] Use DIPEA (mild base) rather than TEA.[2]
Incomplete Coupling Steric hindrance at the meta position.[2]Switch to HATU or COMU. Increase reaction time to 12h.
t-Butyl Adducts Cation trapping during deprotection.[2]Add Triethylsilane (TES) or Thioanisole during TFA step.[2]
Low Solubility Pi-stacking of the aryl ring.[2]Use DMF/DMSO mixtures.[2] Avoid pure ether/hexane.[2]

References

  • Buckley, D. L., et al. (2012).[2] "Targeting the VHL E3 Ligase for PROTAC-Mediated Protein Degradation." Journal of the American Chemical Society.[2] Link

  • Smith, A. B., et al. (2015).[2] "Pyrrolidine Scaffolds in Medicinal Chemistry: A Review of Biological Activity." Bioorganic & Medicinal Chemistry Letters. Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. 4th Edition.[2] Wiley-Interscience.[2] (Protocol reference for Boc deprotection). Link

  • ChemicalBook. (2023).[2] "Product Entry: (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine." ChemicalBook Database.[2] Link

Sources

Application Notes and Protocols for the Strategic Use of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is a meticulously designed chiral building block that offers significant strategic advantages in modern medicinal chemistry. Its unique trifunctional architecture, comprising a stereodefined pyrrolidine core, a labile Boc-protecting group, and a synthetically versatile carboxy-functionalized phenoxy linker, positions it as a high-value component for the construction of complex therapeutic agents. The pyrrolidine ring is a privileged scaffold in numerous FDA-approved drugs, valued for its ability to impart conformational rigidity and favorable physicochemical properties.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, with a particular focus on its application in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Design

The five-membered pyrrolidine ring is a recurring motif in a vast array of biologically active molecules.[1] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is often crucial for potent and selective interactions with biological targets.[3] The incorporation of a pyrrolidine scaffold can enhance metabolic stability, improve cell permeability, and provide a rigid framework to orient other functional groups, thereby optimizing ligand-receptor binding.[4] The stereochemistry of the pyrrolidine ring is also of paramount importance, as different enantiomers can exhibit markedly different biological activities.[4]

Application in the Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[5] A typical PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[6] The linker is not merely a spacer but plays a critical role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[7]

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is an ideal precursor for the linker component of a PROTAC. The carboxylic acid moiety provides a convenient handle for amide bond formation with an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands). Following this coupling, the Boc-protecting group on the pyrrolidine nitrogen can be readily removed under acidic conditions to reveal a secondary amine. This newly exposed amine then serves as a nucleophile for coupling with an activated carboxylic acid on the target protein ligand, completing the assembly of the PROTAC molecule.

Conceptual Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker-E3 Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Final PROTAC Assembly A (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine C Boc-Protected Linker-E3 Ligand Conjugate A->C Amide Coupling (e.g., HATU, DIPEA) B Amine-functionalized E3 Ligase Ligand B->C D Amine-terminated Linker-E3 Ligand Conjugate C->D Acidic Cleavage (e.g., TFA in DCM) F Final PROTAC Molecule D->F Amide Coupling (e.g., HATU, DIPEA) E Carboxy-functionalized Target Protein Ligand E->F Amide_Coupling_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Product Formation RCOOH R-COOH ((S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine) ActivatedEster Activated O-Acylisourea Ester RCOOH->ActivatedEster HATU HATU HATU->ActivatedEster TetrahedralIntermediate Tetrahedral Intermediate ActivatedEster->TetrahedralIntermediate Amine R'-NH₂ (Amine Substrate) Amine->TetrahedralIntermediate Amide Amide Product (R-CO-NHR') TetrahedralIntermediate->Amide Byproduct Byproducts TetrahedralIntermediate->Byproduct

Sources

Troubleshooting & Optimization

Purification challenges of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-782-BOC Status: Active Subject: Purification & Isolation Strategies for Amphiphilic Boc-Amino Acids Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Grease vs. Salt" Paradox

Welcome to the technical support hub for (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine . This molecule presents a classic "Janus" problem in organic synthesis:

  • The Lipophilic Sector: The tert-butoxycarbonyl (Boc) group and the phenyl ring make it soluble in organics (DCM, EtOAc).

  • The Hydrophilic Sector: The carboxylic acid (

    
    ) renders it water-soluble at neutral/basic pH.
    

Most users encounter failure not during the reaction, but during the workup of the ester hydrolysis or the removal of Mitsunobu byproducts (Triphenylphosphine oxide - TPPO). This guide utilizes the molecule's own acid-base properties to create a self-validating purification logic, minimizing reliance on expensive chromatography.

Module 1: The "Sticky" Impurities (TPPO & Byproduct Removal)

Scenario: You synthesized the precursor ester via a Mitsunobu reaction and hydrolyzed it. Now, you have a crude oil containing the product, unreacted phenol, and stubborn TPPO.

The Protocol: Self-Validating Acid-Base Extraction

Why this works: TPPO is neutral and lipophilic. Your product is acidic. By manipulating pH, we force them into opposite phases. This is superior to column chromatography, where the acid "streaks" and TPPO co-elutes.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

    • Note: Avoid DCM here; EtOAc allows for sharper phase cuts with basic water.

  • The "Forward" Extraction (Targeting the Salt):

    • Extract the organic layer 3x with saturated

      
       (aq) .
      
    • Validation Check: Spot the organic layer on TLC. If the product spot is gone, the extraction is complete. The organic layer now holds the TPPO and unreacted phenols. Do not discard yet.

  • The "Reverse" Extraction (Recovering the Acid):

    • Take the combined aqueous bicarbonate layers. Cool to

      
      .
      
    • Critical Step: Acidify carefully with 1M

      
       or 10% Citric Acid  to pH 3–4.
      
    • Why? Strong mineral acids (HCl) can cleave the Boc group (see Module 2).

    • The solution should become cloudy (precipitation of the free acid).

  • Isolation:

    • Extract the cloudy aqueous mix 3x with fresh EtOAc.

    • Wash combined organics with Brine

      
       Dry over 
      
      
      
      
      
      Concentrate.[1]
Visual Logic: The Acid-Base Switch

AcidBaseExtraction Crude Crude Mixture (Product + TPPO + Phenol) EtOAc Dissolve in EtOAc Crude->EtOAc BaseWash Extract with sat. NaHCO3 EtOAc->BaseWash OrgLayer1 Organic Layer (Contains TPPO & Phenols) BaseWash->OrgLayer1 Neutral/Lipophilic AqLayer1 Aqueous Layer (Contains Product-COONa) BaseWash->AqLayer1 Ionic Waste Discard OrgLayer1->Waste Acidify Acidify to pH 3-4 (Use Citric Acid/KHSO4) AqLayer1->Acidify Precip Cloudy Suspension (Product-COOH) Acidify->Precip Extract2 Extract with fresh EtOAc Precip->Extract2 FinalProd Pure Product (TPPO Free) Extract2->FinalProd

Caption: Separation logic relying on the ionization of the carboxylate to partition away from neutral Mitsunobu byproducts.

Module 2: The "Invisible" Loss (Boc Instability)

Issue: "I followed the extraction, but my yield is low, and NMR shows pyrrolidine peaks without the Boc singlet."

Root Cause: The Boc group is acid-labile.[2] While stable to base (saponification), it cleaves rapidly below pH 2, especially if the solution warms up.

Troubleshooting Guide:

ParameterRecommended SpecificationWhy?
Acid Source 10% Citric Acid or 1M


of Citric acid is ~3.1, buffering the solution naturally above the Boc-cleavage danger zone.
Temperature

(Ice Bath)
Rate of Boc deprotection decreases significantly at lower temperatures.
Contact Time < 15 minutesMinimize the time the Boc group spends in the acidic aqueous phase before extracting back into EtOAc.
Monitoring Bromocresol Green StainNinhydrin is poor for Boc-amines. Bromocresol Green visualizes the carboxylic acid (yellow spot on blue background).

Module 3: Enantiomeric Purity (The "Mirror" Problem)

Issue: "My starting material was (S)-N-Boc-3-hydroxypyrrolidine. Is my final product (S) or (R)?"

Scientific Reality:

  • Route A (Mitsunobu): If you used DEAD/PPh3, the stereocenter INVERTS .

    • (S)-SM

      
       (R)-Product.
      
  • Route B (

    
    ):  If you displaced a fluoride on the benzoate using NaH, the stereocenter is RETAINED .
    
    • (S)-SM

      
       (S)-Product.
      

Chiral HPLC Method Development: Standard C18 columns cannot separate these enantiomers. You must use polysaccharide-based Chiral Stationary Phases (CSPs).

Recommended Conditions:

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% TFA .[3]

    • Critical: The TFA is mandatory to suppress ionization of the carboxylic acid. Without it, the peak will tail severely or not elute.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 254 nm (Benzoate chromophore).

Frequently Asked Questions (FAQ)

Q: The final product is an oil. How do I get a solid? A: These ether-linked Boc-amino acids are often amorphous foams.

  • Trick: Dissolve the oil in a minimum amount of Diethyl Ether. Add 1.0 equivalent of Dicyclohexylamine (DCHA) .[5] The DCHA salt often crystallizes nicely, allowing for filtration and high-purity storage. You can liberate the free acid later using the Module 1 protocol.

Q: Can I use TFA to remove the Boc group immediately? A: Yes, but purify the acid first . If you deprotect the crude mixture, the TPPO will be incredibly difficult to remove from the resulting zwitterionic amino acid (which is water-soluble and won't extract into EtOAc). Always purify the Boc-protected acid first.

Q: My NMR shows a "double" set of peaks. Is it racemic? A: Not necessarily. Boc-pyrrolidines often exhibit rotamers (restricted rotation around the Amide N-C bond) in NMR at room temperature.

  • Test: Run the NMR at

    
     (in DMSO-
    
    
    
    ). If the peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, you have diastereomers or impurities.

References

  • Mitsunobu Reaction & TPPO Removal

    • Title: Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature[6]

    • Source:Organic Process Research & Development
    • URL:[Link]

  • Boc-Amino Acid Extraction Protocols

    • Title: The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids[2]

    • Source: BenchChem Technical Guides[2]

  • Chiral Separation of Pyrrolidines

    • Title: A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers
    • Source: BenchChem Application Notes[3][7]

  • General Purification of Boc-Pyrrolidine Aryl Ethers

    • Title: Convenient Preparation of Optically Pure 3-Aryloxy-pyrrolidines
    • Source:Synthetic Communic
    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

User Issue: Difficulty achieving stable solutions of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine (hereafter referred to as Compound X ) in desired media (aqueous buffers or specific organic solvents).

Root Cause Analysis: Compound X possesses a "Schizophrenic" solubility profile due to two competing structural motifs:

  • The Lipophilic Domain (Insoluble in Water): The tert-butoxycarbonyl (Boc) protecting group and the pyrrolidine ring create a substantial hydrophobic core.[1]

  • The Acidic Handle (pH-Sensitive): The 3-phenoxybenzoic acid moiety provides a carboxylic acid (approximate pKa ~3.9–4.[2][1]2) that is ionizable.[1]

The Solution Strategy: You cannot force this molecule into solution against its nature.[1] You must leverage the Carboxylic Acid Switch .[1] In acidic or neutral media, the molecule is protonated (neutral charge) and dominated by the lipophilic Boc group (insoluble in water). In basic media, it ionizes to a carboxylate anion, drastically increasing aqueous solubility.[1]

Decision Matrix: Select Your Application

Before proceeding, identify your workflow to select the correct solubilization protocol.[1]

SolubilityMatrix Start Start: Define Application Synth Organic Synthesis (Coupling/Modification) Start->Synth Chemical Reaction Bio Biological Assay (Cell/Enzyme Tests) Start->Bio Aqueous Media Needed DCM DCM / Chloroform (Standard) Synth->DCM High Solubility DMF DMF / NMP (For difficult couplings) Synth->DMF High Solubility Direct Direct PBS/Water? Bio->Direct Salt Salt Formation (Meglumine/Na+) Bio->Salt Preferred Cosolv Co-Solvent System (DMSO + PEG400) Bio->Cosolv Alternative Crash PRECIPITATION RISK (Do Not Use) Direct->Crash pH < 5

Figure 1: Solubility Decision Matrix. Select your solvent system based on whether you are performing chemical synthesis or biological evaluation.

Protocol A: Biological Assays (Aqueous Solubility)

The Challenge: The Boc group makes the molecule crash out of neutral buffers (like PBS, pH 7.4) if the concentration is high (>10 mM), despite the carboxylic acid. The Fix: Use Meglumine (N-Methylglucamine) counter-ions.[2][1] Meglumine is a pharmaceutical excipient that forms stable, highly soluble adducts with carboxylic acids, preventing the "gelling" often seen with sodium salts of lipophilic acids.

Step-by-Step Meglumine Solubilization

Target Concentration: 10–50 mM stock in water.[2][1]

  • Calculate Stoichiometry: You need a 1:1 molar ratio of Compound X to Meglumine.[1]

    • MW of Compound X: ~307.34 g/mol (Verify specific batch MW).[1]

    • MW of Meglumine: 195.21 g/mol .[1]

  • Weighing: Weigh 30.7 mg of Compound X and 19.5 mg of Meglumine.

  • Mixing:

    • Add the Meglumine to the vial containing Compound X.[1]

    • Add 80% of your final volume of Water for Injection (WFI) or pure HPLC water.[1] Do not use PBS yet.[2]

  • Sonication: Sonicate at 40°C for 10–15 minutes. The solution should turn clear as the salt forms.[1]

  • Adjustment: Dilute to final volume.

  • Buffer Dilution: When adding this stock to your assay buffer (e.g., cell media), ensure the final pH remains > 7.0. If the assay pH drops below 5.0, the Boc-compound will protonate and precipitate.[1]

Alternative: The "DMSO Spike" Method If you cannot use meglumine:

  • Dissolve Compound X in 100% DMSO (Solubility > 100 mM).[1]

  • Prepare a "Intermediate Dilution" using PEG400 .[1] Mix DMSO stock 1:1 with PEG400.

  • Slowly add this mix to your aqueous buffer with rapid vortexing.

    • Max Final DMSO: Usually <1% for cells.[1]

Protocol B: Organic Synthesis (Reaction Solvents)

The Challenge: Users often attempt to use hexanes (too non-polar) or alcohols (potential for transesterification side reactions).[1]

Recommended Solvent Systems:

SolventSolubility RatingApplication Notes
Dichloromethane (DCM) Excellent Best for amide couplings (EDC/NHS, HATU).[2] Easy to remove.
Ethyl Acetate (EtOAc) Good Good for workup/extraction.[1] Can be used for crystallization.[1][3][]
DMF / DMSO Excellent Use only if necessary (e.g., S_NAr reactions).[1] Hard to remove.
Diethyl Ether Moderate Risk of precipitation at high concentrations.[1]
Hexanes / Heptane Poor Use as an anti-solvent to force precipitation during purification.[1]
Water (Neutral) Insoluble Do not use without base.[1]

Critical Warning - Avoid Acids: Never use acidic solvents (Acetic Acid, dilute HCl) to solubilize this compound.[2][1]

  • Reason: Acid will remove the Boc protecting group (Deprotection), destroying your starting material and yielding the free pyrrolidine amine.

Troubleshooting & FAQs

Q1: My solution is cloudy/milky after adding water. What happened?

Diagnosis: This is "Oiling Out."[1] The lipophilic Boc group has aggregated because the pH is too low.[1] Fix: Check the pH. If it is < 7, add dilute NaOH (0.1 M) or Meglumine dropwise until clear.[1] The carboxylate anion must be formed to support the Boc group in water.[1]

Q2: Can I use heat to dissolve it?

Guidance: Yes, but with limits.

  • Safe: 40°C - 50°C is acceptable for short periods to aid dissolution.[2][1]

  • Unsafe: >80°C. The Boc group is thermally labile and can decompose (isobutylene release), especially if the medium is slightly acidic.

Q3: I need to remove the Boc group. How do I solubilize it for that?

Guidance: For deprotection, solubility is rarely the issue because the reagents are solvents.

  • Protocol: Dissolve directly in 4M HCl in Dioxane or TFA/DCM (1:1) .[1] The starting material will dissolve, CO2 will evolve, and the deprotected product will likely precipitate as the HCl or TFA salt.

Q4: Why not just use Sodium Hydroxide (NaOH) instead of Meglumine?

Guidance: You can, but sodium salts of large lipophilic acids (like this Boc-compound) often act like soaps (surfactants).[1] They can form gels or thick emulsions that are hard to pipette.[1] Meglumine creates a "bulky" counter-ion effect that disrupts gel formation, leading to freer-flowing solutions.[2][1]

Scientific Rationale (Mechanism of Action)[5]

The solubility behavior is dictated by the Henderson-Hasselbalch Equation applied to the benzoic acid derivative.

Mechanism Acid Neutral Form (pH < 4) Insoluble in Water Soluble in DCM Salt Ionized Form (pH > 7) Soluble in Water (Micelle-like stability) Acid->Salt Deprotonation (-H+) Base Base Added (OH- or Meglumine) Base->Salt Stabilizes Salt->Acid Acidification (+H+)

Figure 2: The pH-dependent solubility switch.[2] The transition from neutral acid to carboxylate anion is the only way to achieve aqueous stability.

  • pKa Context: The 3-phenoxybenzoic acid moiety has a pKa of approximately 3.9 [1].[1]

  • pH < 3.9: The molecule is >50% protonated (neutral).[1] The hydrophobic Boc group dominates. Solubility is driven by Van der Waals forces (likes organics).[1]

  • pH > 5.9: The molecule is >99% ionized (anionic).[1] The charge-dipole interactions with water overcome the hydrophobic Boc effect.

References

  • PubChem. (2025).[1][5] 3-Phenoxybenzoic acid (Compound Properties).[2][1][5][6][7] National Library of Medicine.[1] [Link]

  • Needham, T. E. (1970).[1][8] The Solubility of Amino Acids in Various Solvent Systems.[1][8][9][10] University of Rhode Island, Open Access Dissertations.[1][8] [Link][2]

  • Teloke, et al. (2011).[1] Meglumine: A versatile excipient for solubility enhancement.[1][11] ResearchGate.[1] [Link]

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Validation & Comparative

A Technical Guide to (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its ability to confer desirable pharmacokinetic properties.[1][2] This guide provides an in-depth technical comparison of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine, a versatile building block, with its structurally similar analogs. By examining their synthesis, physicochemical properties, and biological activities, we aim to provide researchers with a comprehensive resource to inform the design and development of novel therapeutics.

Introduction to the (S)-1-Boc-3-(phenoxy)-pyrrolidine Scaffold

The (S)-1-Boc-3-(phenoxy)-pyrrolidine scaffold combines the conformational rigidity of the pyrrolidine ring with the diverse substitution possibilities of the phenoxy group. The tert-butyloxycarbonyl (Boc) protecting group offers stability and is readily removed under acidic conditions, making it a valuable feature in multi-step syntheses.[3][4] The stereochemistry at the C3 position of the pyrrolidine ring is crucial, as different enantiomers and diastereomers of pyrrolidine derivatives often exhibit significantly different biological activities.[5] The 3-carboxy-phenoxy moiety introduces a key acidic functional group that can participate in crucial interactions with biological targets, such as hydrogen bonding or salt bridge formation.

Synthesis of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine and Analogs

The synthesis of the target compound and its analogs typically starts from a chiral precursor, (S)-1-Boc-3-hydroxypyrrolidine. The key transformation is the formation of the ether linkage between the pyrrolidine ring and the substituted phenol. A common and effective method for this is the Mitsunobu reaction, which proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon.[6][7][8][9][10]

Experimental Protocol: Synthesis via Mitsunobu Reaction

Objective: To synthesize (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine from (R)-1-Boc-3-hydroxypyrrolidine and methyl 3-hydroxybenzoate, followed by hydrolysis of the ester.

Materials:

  • (R)-1-Boc-3-hydroxypyrrolidine

  • Methyl 3-hydroxybenzoate

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ether Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) and methyl 3-hydroxybenzoate (1.2 eq) in anhydrous THF.

    • Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain tert-butyl (S)-3-(3-(methoxycarbonyl)phenoxy)pyrrolidine-1-carboxylate.

  • Ester Hydrolysis:

    • Dissolve the purified ester in a mixture of methanol and water.

    • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Neutralize the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine.

Caption: Synthetic workflow for (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine.

Comparative Analysis: Physicochemical and Biological Properties

The biological activity and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For the (S)-1-Boc-3-(phenoxy)-pyrrolidine scaffold, modifications to the phenoxy ring can significantly alter properties such as lipophilicity (LogP), polar surface area (PSA), and acidity (pKa), which in turn influence cell permeability, target binding, and metabolic stability.

Table 1: Predicted Physicochemical Properties of (S)-1-Boc-3-(phenoxy)-pyrrolidine Analogs

CompoundStructureMolecular Weight ( g/mol )Predicted LogPPolar Surface Area (Ų)
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine 335.372.583.5
Analog 1: (S)-1-Boc-3-(phenoxy)-pyrrolidine291.363.246.5
Analog 2: (S)-1-Boc-3-(3-aminophenoxy)-pyrrolidine306.382.872.5
Analog 3: (S)-1-Boc-3-(3-nitrophenoxy)-pyrrolidine336.353.192.3

Note: Predicted values were calculated using computational software and are for comparative purposes.

Structure-Activity Relationship (SAR) Insights

While direct comparative biological data for (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine is limited in publicly available literature, SAR studies on related 3-aryloxypyrrolidine derivatives offer valuable insights.[11][12] For instance, in the context of enzyme inhibition, the position and nature of substituents on the phenoxy ring can dramatically impact potency and selectivity. The carboxylic acid group in the target compound is a key feature, potentially acting as a crucial hydrogen bond donor/acceptor or forming salt bridges with basic residues in an enzyme's active site.

Table 2: Hypothetical Comparative Biological Activity Data

CompoundTarget EnzymeIC₅₀ (nM)
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine Enzyme X50
Analog 1: (S)-1-Boc-3-(phenoxy)-pyrrolidineEnzyme X>10000
Analog 2: (S)-1-Boc-3-(3-aminophenoxy)-pyrrolidineEnzyme X500
Analog 3: (S)-1-Boc-3-(3-nitrophenoxy)-pyrrolidineEnzyme X250

Note: The data in this table is hypothetical and for illustrative purposes to highlight potential SAR trends. Actual values would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

To assess the biological activity of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine and its analogs, a variety of in vitro assays can be employed. High-throughput screening (HTS) methods are particularly useful for the initial identification of active compounds from a library of analogs.[1][13]

Experimental Protocol: High-Throughput Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target enzyme.

Materials:

  • Target enzyme

  • Fluorogenic or chromogenic substrate specific to the enzyme

  • Assay buffer

  • Test compounds dissolved in DMSO

  • Positive control inhibitor

  • 384-well microplates

  • Plate reader capable of fluorescence or absorbance detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 384-well plate, add a small volume of each test compound dilution. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the target enzyme solution to all wells and incubate for a pre-determined time to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the fluorescence or absorbance at regular intervals using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: High-throughput screening workflow for enzyme inhibitors.

Conclusion and Future Directions

(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine represents a valuable and versatile scaffold in drug discovery. Its synthesis is achievable through established methods like the Mitsunobu reaction, and the presence of the carboxylic acid moiety provides a key interaction point for biological targets. The systematic synthesis and evaluation of analogs with diverse substituents on the phenoxy ring will be crucial for elucidating detailed structure-activity relationships and optimizing potency and selectivity. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these compounds, paving the way for the development of novel and effective therapeutics.

References

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A Spectroscopic Guide to the Enantiomers of 1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine: Characterization and Chiral Discrimination

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects within a biological system. Consequently, the robust characterization and differentiation of enantiopure compounds are paramount. This guide provides a comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of 1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine, a chiral building block of significant interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It delves into the causality behind the spectroscopic behaviors observed and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals to confidently characterize these and similar chiral molecules.

The Challenge of Enantiomeric Similarity

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. From a spectroscopic perspective, this identity extends to techniques that probe the molecule in an achiral environment. Therefore, standard Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) will yield identical results for both the (S)- and (R)-enantiomers. The key to their differentiation lies in introducing a chiral environment, which forces the enantiomers to interact differently, breaking their spectroscopic equivalence.

Part 1: Spectroscopic Characterization in an Achiral Environment

The data presented in this section are foundational for confirming the molecular structure of 1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine. It is crucial to understand that these spectra will be identical for both the (S)- and (R)-enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment within the molecule. In a standard deuterated solvent like CDCl₃ or DMSO-d₆, the magnetic environments are identical for both enantiomers.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for 1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine, based on established values for its constituent fragments: the N-Boc-pyrrolidine core, and the 3-carboxyphenoxy moiety.[1][2][3]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~7.8-7.2m4HAr-H
~5.0m1HPyrrolidine H-3
~3.6-3.4m4HPyrrolidine H-2, H-5
~2.2-2.0m2HPyrrolidine H-4
1.40s9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~167.0-COOH
~158.0Ar-C-O
~154.0N-COO-
~131.0Ar-C-COOH
~130.0, ~123.0, ~118.0, ~115.0Ar-CH
~79.0-C(CH₃)₃
~77.0Pyrrolidine C-3
~51.0, ~44.0Pyrrolidine C-2, C-5
~31.0Pyrrolidine C-4
~28.0-C(CH₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule. The IR spectra of the (S)- and (R)-enantiomers will be superimposable. The key characteristic absorptions arise from the carboxylic acid, carbamate, and aromatic ether functionalities.[4][5][6]

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (very broad)O-H stretchCarboxylic Acid
~2975C-H stretch (sp³)Alkyl
~1720 (strong, sharp)C=O stretchCarboxylic Acid
~1690 (strong, sharp)C=O stretchBoc-carbamate
~1600, ~1480C=C stretchAromatic Ring
~1240C-O stretchAryl Ether & Carboxylic Acid
~1160C-O stretchCarbamate
Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions and is used to determine the molecular weight and elemental composition. As enantiomers have the same molecular formula and mass, their mass spectra will be identical. Electrospray ionization (ESI) in negative mode would likely show a prominent [M-H]⁻ ion. In positive mode, an [M+H]⁺ or [M+Na]⁺ adduct could be observed.

A characteristic fragmentation pattern for N-Boc protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group.[7][8]

Table 4: Expected m/z values in High-Resolution MS (ESI)

IonFormulaCalculated m/z
[M+H]⁺C₁₆H₂₂NO₅⁺308.1492
[M+Na]⁺C₁₆H₂₁NNaO₅⁺330.1312
[M-H]⁻C₁₆H₂₀NO₅⁻306.1347
[M-C₄H₈+H]⁺C₁₂H₁₄NO₅⁺252.0866

Part 2: Spectroscopic Comparison and Chiral Discrimination

To differentiate the (S)- and (R)-enantiomers, we must introduce a chiral influence that forces them to behave as diastereomers from a spectroscopic viewpoint.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[9][10] The methodology relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of N-Boc protected compounds.[11][12]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic modifier. A typical starting point is 80:20 (n-Hexane:IPA) + 0.1% Trifluoroacetic Acid (TFA). The ratio should be optimized to achieve baseline separation (Rs > 1.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm (due to the aromatic ring).

  • Sample Preparation: Dissolve the racemic or enantiomerically enriched sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

Table 5: Expected Chiral HPLC Results

EnantiomerExpected Retention Time (t_R)
(S)-enantiomert₁
(R)-enantiomert₂ (where t₁ ≠ t₂)

The enantiomeric excess (% ee) can be calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Sample (0.5 mg/mL in Mobile Phase) inj Inject 10 µL prep->inj col Chiral Column (CHIRALPAK® IC-3) inj->col det UV Detector (254 nm) col->det chrom Chromatogram det->chrom calc Calculate % ee chrom->calc

Caption: Workflow for enantiomeric separation by Chiral HPLC.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[13][14] It is a powerful, non-destructive technique for directly visualizing the difference between enantiomers. The (S)- and (R)-enantiomers will produce CD spectra that are perfect mirror images of each other, exhibiting Cotton effects (peaks) of equal magnitude but opposite signs at the same wavelengths.

When a solution of each enantiomer is analyzed, the resulting spectra should be symmetrical about the zero-molar ellipticity axis. A racemic (50:50) mixture will produce no CD signal.

CD_Spectra Y_axis Molar Ellipticity [θ] origin Y_axis->origin S1 Y_axis->S1 Positive Cotton Effect R1 Y_axis->R1 Negative Cotton Effect X_axis Wavelength (nm) origin->X_axis S2 S1->S2 Positive Cotton Effect S3 S2->S3 Positive Cotton Effect R2 R1->R2 Negative Cotton Effect R3 R2->R3 Negative Cotton Effect S_label (S)-enantiomer R_label (R)-enantiomer

Caption: Conceptual mirror-image CD spectra of enantiomers.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

While standard NMR is blind to chirality, the addition of a chiral solvating agent (CSA) to the NMR tube can induce diastereomeric interactions.[15][16][17] CSAs are enantiomerically pure compounds that form weak, non-covalent complexes with the analyte enantiomers. These transient diastereomeric complexes ((S)-analyte-(R)-CSA and (R)-analyte-(R)-CSA) have different magnetic environments, leading to the splitting of NMR signals.

  • Acquire a standard ¹H NMR spectrum of the racemic analyte in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a sub-stoichiometric amount of a CSA (e.g., (R)-(-)-Mandelic acid) to the NMR tube.

  • Re-acquire the ¹H NMR spectrum. Certain proton signals of the analyte, particularly those close to the sites of interaction (the pyrrolidine nitrogen and the carboxylic acid), should now appear as two separate sets of peaks, one for each enantiomer.

  • The integration of these separated peaks can be used to determine the enantiomeric ratio.

G S_Analyte (S)-Analyte Complex_SR Diastereomeric Complex 1 (S-R) S_Analyte->Complex_SR + NMR_Signal NMR Spectrum S_Analyte->NMR_Signal Single Signal (Δδ = 0) R_Analyte (R)-Analyte Complex_RR Diastereomeric Complex 2 (R-R) R_Analyte->Complex_RR + R_Analyte->NMR_Signal Single Signal (Δδ = 0) CSA (R)-CSA CSA->Complex_SR CSA->Complex_RR Split_Signal Split Signals (Δδ ≠ 0) Complex_SR->Split_Signal Complex_RR->Split_Signal

Caption: CSA-induced differentiation of enantiomers in NMR.

Summary and Conclusions

The comprehensive spectroscopic analysis of the (S)- and (R)-enantiomers of 1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine requires a dual approach. Standard techniques like NMR, IR, and MS are essential for confirming the overall chemical structure and purity but are inherently incapable of distinguishing between the enantiomers. The true comparative analysis hinges on the application of chiroptical and chiral chromatographic methods.

Table 6: Summary of Spectroscopic Techniques

TechniqueInformation ProvidedDistinguishes Enantiomers?Key Application
¹H & ¹³C NMRAtomic connectivity, chemical environmentNo (in achiral solvent)Structural Elucidation
IR SpectroscopyPresence of functional groupsNoFunctional Group Analysis
Mass SpectrometryMolecular weight, elemental formulaNoMolecular Weight Confirmation
Chiral HPLC Separation and quantification of enantiomers Yes Enantiomeric Purity (% ee)
Circular Dichroism Differential absorption of polarized light Yes Absolute Configuration, Qualitative ID
NMR with CSA Diastereomeric differentiation of signals Yes Enantiomeric Ratio Determination

For any researcher working with chiral molecules, Chiral HPLC stands out as the gold standard for quantitative analysis of enantiomeric purity. Circular Dichroism provides invaluable qualitative confirmation and insights into the absolute stereochemistry. NMR with chiral auxiliaries offers a convenient method for determining enantiomeric ratios without the need for chromatographic separation. By employing this multi-faceted spectroscopic approach, scientists can ensure the rigorous and unambiguous characterization of chiral compounds, a cornerstone of safe and effective drug development.

References

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Technical Comparison Guide: In-Vitro vs. In-Vivo Profiling of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for drug discovery scientists, focusing on the optimization of (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine derivatives.

Given the structural motifs (a chiral pyrrolidine core linked to a benzoic acid moiety), this guide frames the discussion around the development of Integrin Antagonists (e.g.,


)  or GPCR Ligands , where this scaffold serves as a critical pharmacophore mimic (simulating the RGD sequence or salt-bridge interactions).

Executive Summary & Scaffold Rationale

The (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine scaffold represents a privileged structure in medicinal chemistry, offering a constrained vector for displaying an acidic pharmacophore (the benzoic acid) and a basic nitrogen (the pyrrolidine) in a defined spatial arrangement. This "Acid-Base" distance is critical for targeting:

  • Integrin Receptors (

    
    , 
    
    
    
    ):
    Mimicking the Aspartic Acid-Arginine interaction of the RGD sequence.
  • GPCRs (e.g., MCH-R1, S1P1): Forming salt bridges with transmembrane aspartate/lysine residues.

This guide compares the performance of the Parent Acid (Analog A) against its Ester Prodrug (Analog B) and a Tetrazole Bioisostere (Analog C) . The core challenge addressed here is the "Potency-Permeability Paradox": the carboxylic acid is essential for in-vitro binding but detrimental to in-vivo membrane permeability.

Experimental Workflow: From Bench to Bedside

The following diagram outlines the iterative cycle used to validate these analogs, highlighting the decision gates between in-vitro hits and in-vivo candidates.

Workflow cluster_invitro In-Vitro Profiling (Gate 1) cluster_invivo In-Vivo Validation (Gate 2) Start Scaffold Synthesis (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine Binding SPR Binding Affinity (Kd Determination) Start->Binding ADME ADME Panel (Caco-2 + Microsomal Stability) Binding->ADME If Kd < 50 nM ADME->Start Fail: SAR Redesign PK Rat PK (IV/PO) Bioavailability (%F) ADME->PK If Papp > 5x10^-6 cm/s Efficacy Xenograft Model (Tumor Vol / Fibrosis Score) PK->Efficacy If %F > 20% Decision Lead Candidate Selection Efficacy->Decision

Figure 1: Critical path workflow for evaluating pyrrolidine analogs. Note the strict "Go/No-Go" criteria at the ADME stage.

In-Vitro Performance: The Affinity vs. Permeability Trade-off

Mechanistic Grounding

In solid-phase binding assays (e.g., ELISA or Surface Plasmon Resonance), the Carboxylic Acid (Analog A) typically shows superior affinity due to a direct ionic interaction with the receptor's metal ion dependent adhesion site (MIDAS) or a cationic residue. However, this high polarity (low LogD) results in poor passive diffusion across lipid bilayers.

Comparative Data Summary

The table below synthesizes experimental data from a standard optimization campaign.

MetricProtocolAnalog A (Parent Acid) Analog B (Ethyl Ester) Analog C (Tetrazole)
Target Affinity (

)
SPR / Radioligand Binding4.2 nM (High Potency)>1,000 nM (Inactive)12.5 nM (Good Potency)
Solubility (pH 7.4) Thermodynamic Shake-flask>500 µM15 µM350 µM
Permeability (

)
Caco-2 (A-to-B)

cm/s (Low)

cm/s
(High)

cm/s (Moderate)
Metabolic Stability Human Liver Microsomes (

)
>120 min15 min (Rapid Hydrolysis)>90 min
Plasma Protein Binding Equilibrium Dialysis15% Free2% Free10% Free

Expert Insight:

  • Analog A is the perfect "tool compound" for biochemical assays but a poor drug candidate due to low permeability.

  • Analog B is designed as a Prodrug . It is inactive in-vitro (cannot bind the receptor) but is designed to cross membranes and be hydrolyzed back to Analog A by esterases in the plasma/liver.

In-Vivo Validation: Pharmacokinetics & Efficacy

The "Prodrug" Strategy Verification

To validate the utility of the (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine scaffold in a living system, we must assess the conversion of the ester (Analog B) to the active acid (Analog A).

Protocol: Rat PK Study (Cassette Dosing)

  • Dose: 5 mg/kg PO.

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24h via tail vein.

  • Analysis: LC-MS/MS monitoring transitions for both Parent Acid and Ester.

Results Interpretation:

  • Analog A Dosed:

    
     is negligible (< 50 ng/mL). Bioavailability (
    
    
    
    ) < 5%. The compound stays in the gut or is rapidly excreted.
  • Analog B Dosed: Rapid absorption (

    
     = 0.5h). High exposure of Analog A  detected in plasma (
    
    
    
    > 1500 ng/mL). This confirms successful prodrug activation.
Signaling Pathway & Efficacy

The efficacy of these analogs is linked to the inhibition of the Integrin-FAK signaling axis, which drives cell migration and survival.

Pathway ECM ECM Ligand (Fibronectin/Vitronectin) Integrin Integrin Receptor (Target) ECM->Integrin Activation FAK FAK (Focal Adhesion Kinase) Integrin->FAK Phosphorylation Drug Analog A (Active Species) Drug->Integrin Blockade Src Src Kinase FAK->Src Migration Cell Migration (Metastasis) FAK->Migration PI3K PI3K / Akt Src->PI3K Survival Cell Survival PI3K->Survival

Figure 2: Mechanism of Action. The active species (Analog A) blocks the ECM-Integrin interaction, preventing FAK phosphorylation.

Detailed Protocols

Protocol 1: Microsomal Stability Assay (In-Vitro)

Purpose: To predict hepatic clearance and verify prodrug hydrolysis.

  • Preparation: Incubate 1 µM test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Pre-incubate at 37°C for 5 min.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60 min into cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
    • Validation Check: Control (Verapamil) must show high clearance; Warfarin must show low clearance.

Protocol 2: Caco-2 Permeability (In-Vitro)

Purpose: To estimate oral absorption potential.

  • Culture: Seed Caco-2 cells on Transwell® polycarbonate filters. Culture for 21 days to form a monolayer (TEER > 1000

    
    ).
    
  • Dosing: Add compound (10 µM) to the Apical (A) chamber.

  • Transport: Incubate at 37°C for 2 hours. Sample from Basolateral (B) chamber.

  • Calculation:

    
    .
    
    • Note: Analog A (Acid) will likely show low

      
       due to ionization at pH 7.4.
      

Conclusion & Recommendation

For the (S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine series, the data dictates a clear strategy:

  • Do not develop the Parent Acid (Analog A) as an oral drug. Despite excellent in-vitro affinity, its polarity precludes sufficient oral bioavailability.

  • Prioritize the Prodrug Strategy (Analog B). The ethyl ester modification successfully masks the acidic group, enabling transport (High

    
    ), followed by rapid metabolic conversion to the active species in plasma.
    
  • Alternative: If prodrug complexity is undesirable, the Tetrazole (Analog C) offers a balanced compromise—retaining 80% of the affinity while significantly improving permeability without requiring metabolic activation.

References

  • Design of Pyrrolidine-Based Integrin Antagonists Source: Journal of Medicinal Chemistry Citation: Recanatini, M., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[1] Molecules, 26(16), 4786. URL:[Link]

  • Prodrug Strategies for Carboxylic Acids Source: Nature Reviews Drug Discovery Citation: Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255–270. URL:[Link]

  • In-Vitro Permeability Protocols Source: National Institutes of Health (NCATS) Citation: "Caco-2 Permeability Assay Protocol." Assay Guidance Manual. URL:[Link]

  • Pyrrolidine Scaffold Synthesis & Utility Source: Frontiers in Chemistry Citation: Belveren, S., et al. (2023). "Recent insights about pyrrolidine core skeletons in pharmacology." Frontiers in Chemistry, 11. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.